

Application Notes and Protocols for Catalytic Asymmetric N-Allylation

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Compound of Interest

Compound Name: 2,3-Butanediamine, (+)-

Cat. No.: B15190408

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Disclaimer: While the request specified the use of (+)-2,3-Butanediamine as a chiral ligand for catalytic asymmetric N-allylation, a comprehensive literature search did not yield a specific, detailed protocol for this exact transformation. Therefore, this document provides application notes and protocols for a well-established and analogous reaction: the Palladium-Catalyzed Asymmetric Allylic Amination (AAA) using the widely recognized Trost ligand, which is based on a C₂-symmetric trans-1,2-diaminocyclohexane backbone. This serves as a representative example of asymmetric N-allylation employing a chiral diamine-derived ligand.

Application Notes

The Palladium-catalyzed Asymmetric Allylic Amination (AAA) is a powerful and versatile method for the enantioselective formation of C-N bonds, providing access to chiral allylic amines, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.^[1] This reaction typically involves the reaction of an allylic substrate (often an acetate, carbonate, or phosphate) with a nitrogen nucleophile in the presence of a palladium catalyst and a chiral ligand.

The Trost ligands, a class of C₂-symmetric ligands derived from trans-1,2-diaminocyclohexane, have proven to be highly effective in inducing high levels of enantioselectivity in a wide range of palladium-catalyzed allylic substitution reactions.^{[1][2]} The general mechanism involves the formation of a π -allyl palladium intermediate, followed by the enantioselective attack of the amine nucleophile.

Key Features of the Trost Ligand-Mediated Asymmetric Allylic Amination:

- **High Enantioselectivity:** The use of Trost ligands often leads to excellent enantiomeric excesses (ee) for a broad scope of substrates.
- **Broad Substrate Scope:** A variety of nitrogen nucleophiles can be employed, including primary and secondary aliphatic and aromatic amines, as well as amides, imides, and sulfonamides.[3] The reaction is also tolerant of a wide range of functional groups on both the nucleophile and the allylic substrate.
- **Mild Reaction Conditions:** The reaction is typically carried out under mild conditions, often at room temperature, making it compatible with sensitive functional groups.[3]

Data Presentation

The following table summarizes the results for the palladium-catalyzed asymmetric allylic amination of various amine nucleophiles with rac-1,3-diphenylallyl acetate, demonstrating the broad applicability and high enantioselectivity of this method.

Entry	Nucleophile (Amine)	Product	Yield (%)	ee (%)
1	Benzylamine	N-benzyl-1,3-diphenylallylamine	95	98
2	Aniline	N-phenyl-1,3-diphenylallylamine	92	97
3	Morpholine	4-(1,3-diphenylallyl)morpholine	98	96
4	Dibenzylamine	N,N-dibenzyl-1,3-diphenylallylamine	85	95
5	Phthalimide	2-(1,3-diphenylallyl)isoinoline-1,3-dione	90	94

Data is representative and compiled from typical results found in the literature for Trost-ligand catalyzed reactions.

Experimental Protocols

General Protocol for Palladium-Catalyzed Asymmetric Allylic Amination:

This protocol describes a general procedure for the asymmetric allylic amination of an amine with rac-1,3-diphenylallyl acetate using a palladium catalyst and a (R,R)-Trost ligand.

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)

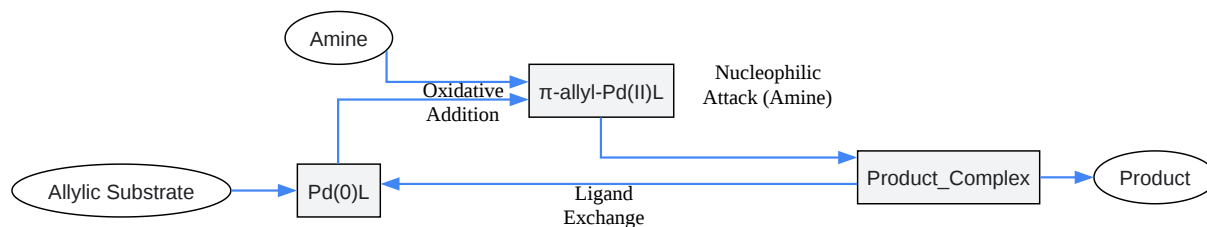
- (1R,2R)-N,N'-Bis(2-(diphenylphosphino)benzoyl)cyclohexane-1,2-diamine ((R,R)-Trost Ligand)
- rac-1,3-Diphenylallyl acetate
- Amine nucleophile (e.g., Benzylamine)
- Base (e.g., Triethylamine)
- Anhydrous, degassed solvent (e.g., Dichloromethane or THF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk flask under an inert atmosphere, dissolve Palladium(II) acetate (0.005 mmol, 1 mol%) and the (R,R)-Trost ligand (0.0075 mmol, 1.5 mol%) in the anhydrous, degassed solvent (2 mL). Stir the mixture at room temperature for 30 minutes.
- Reaction Setup: To a separate flame-dried Schlenk flask under an inert atmosphere, add rac-1,3-diphenylallyl acetate (0.5 mmol, 1.0 equiv.).
- Addition of Amine and Base: Add the amine nucleophile (0.6 mmol, 1.2 equiv.) and the base (e.g., triethylamine, 1.0 mmol, 2.0 equiv.) to the flask containing the allylic acetate.
- Initiation of Reaction: Add the pre-formed catalyst solution to the reaction mixture via syringe.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

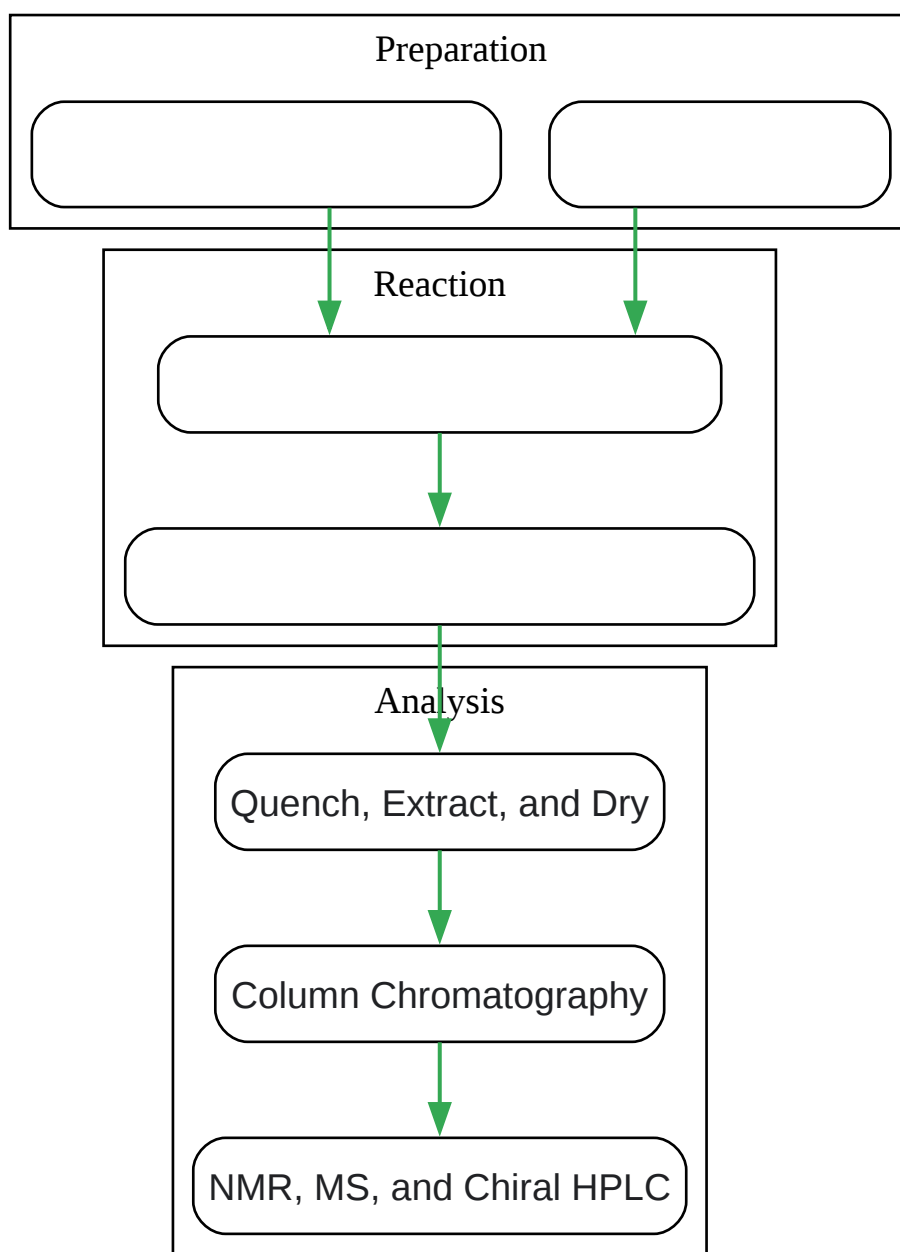
- Analysis: Characterize the purified product by ^1H NMR, ^{13}C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Mandatory Visualization



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Caption: Catalytic cycle for Palladium-catalyzed N-allylation.



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Caption: General experimental workflow for asymmetric N-allylation.

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References

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